molecular formula C24H31BrN4O B2541867 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 921922-90-9

4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2541867
CAS RN: 921922-90-9
M. Wt: 471.443
InChI Key: HGYJUVLLLKWDFI-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31BrN4O and its molecular weight is 471.443. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of unsymmetrical binucleating ligands and their copper(II) complexes, which share structural features with the mentioned compound. These studies explore the spectral, electrochemical, and magnetic properties of the synthesized complexes, highlighting their potential in understanding metal-ligand interactions and applications in materials science (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Pharmacological Activities

Certain derivatives closely related to the compound have been synthesized and evaluated for their pharmacological significance. For instance, 6-bromo quinazolinone derivatives, known for their anti-inflammatory, analgesic, and antibacterial activities, have been synthesized and their pharmacological activities assessed, indicating the broader potential of these compounds in drug discovery and development (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Biological Activity and Molecular Modeling

Further studies include the discovery of potent and selective inhibitors for ADAMTS-4, a therapeutic target for osteoarthritis, using DNA-encoded Library Technology (ELT). This research showcases the compound's relevance in identifying novel inhibitors with high selectivity and potency, demonstrating its utility in the development of new therapeutic agents (Ding et al., 2015).

Ligand Design for Metal Complexes

Another area of application includes modeling the active sites of type 3 copper proteins through the synthesis of less symmetrical dicopper(II) complexes. These studies offer insights into the influence of ligand architecture on metal center reactivity and enzyme mimicking, which is crucial for the development of catalytic agents and understanding enzymatic processes (Merkel et al., 2005).

properties

IUPAC Name

4-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BrN4O/c1-27-12-14-29(15-13-27)23(17-26-24(30)18-5-8-21(25)9-6-18)20-7-10-22-19(16-20)4-3-11-28(22)2/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYJUVLLLKWDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.